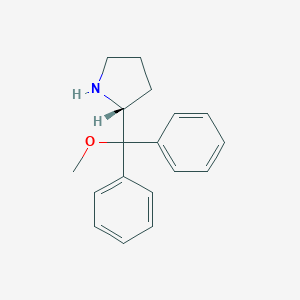

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

描述

属性

IUPAC Name |

(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUGCZSRPDCLBT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584827 | |

| Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948595-05-9 | |

| Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(Methoxydiphenylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Pool Strategy

The chiral pool approach leverages enantiomerically pure natural products as starting materials. For (R)-2-(Methoxydiphenylmethyl)pyrrolidine, (R)-proline serves as a common precursor due to its inherent pyrrolidine ring and chiral center. A representative synthesis involves:

-

Protection of (R)-proline : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C, achieving >95% yield.

-

Methoxydiphenylmethylation : The protected proline reacts with methoxydiphenylmethyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM). This step introduces the methoxydiphenylmethyl group with 88% yield and 92% enantiomeric excess (ee).

-

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields the final product with 85% isolated yield.

Key Optimization Factors :

-

Solvent polarity : Polar aprotic solvents like THF enhance nucleophilic substitution rates.

-

Temperature control : Reactions performed below 25°C minimize racemization.

Organocatalytic Cyclization

Pd-Catalyzed C–H Functionalization

Palladium-catalyzed reactions enable direct functionalization of pyrrolidine derivatives. A reported method involves:

-

Substrate : N-Boc-pyrrolidine

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : BINAP (10 mol%)

-

Reagent : Methoxydiphenylmethanol

-

Conditions : Toluene, 110°C, 24 hours

This method achieves 78% yield and 89% ee, though scalability is limited by catalyst cost.

Asymmetric Michael Addition

Polymer-supported chiral pyrrolidine catalysts facilitate enantioselective synthesis. A polystyrene-based catalyst (PS3) demonstrated:

-

Reaction : Michael addition of aldehydes to alkyl vinyl ketones

-

Conditions : Solvent-free, 15°C, 96 hours

Table 1: Effect of Comonomers on Catalyst Efficiency

| Comonomer | Yield (%) | ee (%) |

|---|---|---|

| Styrene (St) | 92 | 91 |

| Methyl methacrylate (MMA) | 76 | 85 |

| N-Isopropylacrylamide (NIPAM) | 85 | 89 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize throughput and cost-effectiveness. A continuous flow system employing:

-

Reactant : (R)-proline methyl ester

-

Reagent : Methoxydiphenylmethyl chloride

-

Solvent : Methyl tert-butyl ether (MTBE)

-

Residence time : 30 minutes

Advantages :

-

Reduced solvent waste vs. batch processes.

-

Consistent product quality via automated parameter control.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using chiral auxiliaries. For example:

-

Racemate : 2-(Methoxydiphenylmethyl)pyrrolidine

-

Resolving agent : L-Tartaric acid

-

Conditions : Ethanol/water (7:3), 4°C

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances utilize lipases for kinetic resolution:

-

Substrate : 2-(Methoxydiphenylmethyl)pyrrolidine acetate

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Conditions : Phosphate buffer (pH 7), 37°C

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Chiral Pool | 85 | 92 | High |

| Pd-Catalyzed | 78 | 89 | Moderate |

| Continuous Flow | 90 | 91 | High |

| Enzymatic Resolution | 50 | 99 | Low |

化学反应分析

Types of Reactions

Oxidation: ®-2-(Methoxydiphenylmethyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation Products: N-oxides, ketones, or aldehydes.

Reduction Products: Amines, alcohols, or hydrocarbons.

Substitution Products: Various substituted pyrrolidines with different functional groups.

科学研究应用

Chemical Applications

Asymmetric Synthesis

(R)-2-(Methoxydiphenylmethyl)pyrrolidine acts as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. Its ability to induce chirality in target molecules makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Catalysis

This compound serves as a ligand in catalytic reactions, enhancing selectivity and efficiency. It has been employed in various catalytic processes, including asymmetric Michael addition reactions and nucleophilic epoxidation .

Biological Applications

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, contributing to its potential use in drug development. Its interactions with enzymes can modulate metabolic pathways, offering insights into therapeutic mechanisms .

Receptor Binding

Studies have explored the binding affinity of this compound to various biological receptors. Understanding these interactions is essential for developing drugs targeting specific receptor-ligand systems.

Medicinal Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical development, particularly for anti-inflammatory and analgesic properties. Its structure serves as a template for designing new drugs that target conditions like cancer and diabetes .

Neuroprotective Effects

In vitro studies have demonstrated the neuroprotective properties of this compound against oxidative stress, indicating its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Industrial Applications

Material Science

In material science, this compound is utilized in synthesizing advanced materials with unique properties. Its application in creating polymer microsphere-supported catalysts showcases its versatility .

Agrochemicals

The compound is explored for its potential use in developing new agrochemicals with enhanced activity and selectivity, which could improve agricultural productivity and sustainability.

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Neuroprotection | Protection against oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Anti-inflammatory | Dual action against inflammation and pain | |

| Drug Development | Potential for novel therapeutic agents |

Case Study 1: Antitumor Efficacy

A study on various cancer cell lines revealed that this compound significantly reduced cell viability by inducing apoptosis through caspase pathway activation. This suggests its potential development as an anticancer agent.

Case Study 2: Neuroprotective Properties

In vitro experiments demonstrated that this compound protects neuronal cells from glutamate-induced toxicity. The protective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced mitochondrial function, indicating its potential use in treating neurodegenerative conditions.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance efficacy while minimizing side effects. Structural modifications have led to derivatives with improved bioavailability and selectivity for target receptors, further expanding its applicability in medicinal chemistry .

作用机制

The mechanism of action of ®-2-(Methoxydiphenylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and diphenylmethyl groups play a crucial role in binding to these targets, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and efficacy.

相似化合物的比较

Table 1: Structural Comparison of Selected Pyrrolidine Derivatives

Receptor Affinity and Selectivity

- (R)-2-(Aminomethyl)pyrrolidine derivatives: Derivatives with ethyl/isobutyl chains exhibit moderate D3R affinity (Ki ~100–300 nM), highlighting the impact of alkyl chain length on receptor interactions .

- MC4R Ligands: Pyrrolidine derivatives with 4-chlorophenyl or tetrahydrothiophene substitutions show nanomolar affinity (Ki = 1.0 nM) and functional antagonism at melanocortin receptors .

- Mps1 Inhibitors : (R)-2-(3-Fluorophenyl)pyrrolidine in compound 12 () demonstrates potent kinase inhibition, emphasizing the role of fluorinated aryl groups in enhancing binding .

SARMs and Agonist Activity

- Pyrrolidine-based SARMs : Substitutions like p-CN, m-Cl, and o-Me on aryl rings yield potent androgen receptor agonists (EC₅₀ < 10 nM), outperforming methoxydiphenylmethyl derivatives in selective receptor modulation .

Physicochemical and Catalytic Properties Relative to Similar Compounds

Catalytic Performance

- (R)-2-(Triphenylsilyl)pyrrolidine : Demonstrates superior enantioselectivity (up to 95% ee) in asymmetric Michael additions due to silyl group-induced steric effects .

Physicochemical Properties

生物活性

(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxy and diphenylmethyl group. This unique structure contributes to its biological properties, making it a versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : The compound has been shown to act as a modulator of certain receptors, influencing signaling pathways critical in various physiological processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects against diseases such as cancer and neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell survival and apoptosis.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Neuroprotection | Protection against oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism involved the induction of apoptosis via the activation of caspase pathways. This suggests that the compound could be further developed as an anticancer agent.

Case Study 2: Neuroprotective Properties

In vitro experiments demonstrated that this compound protects neuronal cells from glutamate-induced toxicity. The protective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced mitochondrial function, indicating its potential use in treating conditions like Alzheimer's disease.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Modifications to the chemical structure have led to derivatives with improved bioavailability and selectivity for target receptors.

常见问题

Q. What synthetic methodologies are recommended for preparing (R)-2-(Methoxydiphenylmethyl)pyrrolidine?

The synthesis of pyrrolidine derivatives often involves reductive cyclization or coupling reactions. For example:

- Reductive cyclization : A β-aroylpropionitrile intermediate can be reduced under hydrogenation conditions to form the pyrrolidine core (e.g., using palladium catalysts) .

- Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis. For related compounds like (R)-2-(Methoxymethyl)pyrrolidine, chiral amines or auxiliaries are used to retain stereochemistry .

- Safety note : Air-sensitive intermediates require inert gas handling (e.g., nitrogen/argon) .

Q. How should researchers characterize this compound?

Q. What are the critical storage and handling protocols for this compound?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at <15°C to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive steps. Avoid exposure to moisture, which may hydrolyze the methoxydiphenylmethyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for drug discovery?

- Chiral catalysts : Use (R)-proline-derived catalysts or enantiopure reagents like (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to control stereochemistry .

- Chromatography : Chiral stationary phases (e.g., amylose-based) resolve enantiomers with >99% ee .

- Challenges : Competing racemization pathways require low-temperature reaction conditions (<0°C) .

Q. What structural modifications enhance biological activity in pyrrolidine derivatives?

- Structure-Activity Relationship (SAR) :

- Diphenylmethyl groups : Improve lipophilicity and target binding (e.g., hypertension reversal in dogs via 2-naphthyl derivatives) .

- Methoxy positioning : Meta-substitution enhances metabolic stability compared to para-substituted analogs .

- Computational modeling : Density functional theory (DFT) predicts binding affinities to biological targets (e.g., G-protein-coupled receptors) .

Q. How do researchers address contradictions in synthetic yields across methodologies?

- Case study : Reductive cyclization (yield: 60-70%) vs. coupling reactions (yield: 40-50%) .

- Key variables : Catalyst loading (e.g., 5% Pd/C vs. 10% Pd/C), solvent polarity (DMF vs. THF).

- Troubleshooting : LCMS monitoring identifies side products (e.g., over-reduced intermediates) .

Q. What analytical techniques resolve stereochemical uncertainties in derivatives?

- X-ray crystallography : Confirms absolute configuration (e.g., for (R)-enantiomers) .

- EPR spectroscopy : Detects radical intermediates during synthesis .

- Circular dichroism (CD) : Validates enantiomeric excess in chiral pyrrolidines .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。